molecular formula C7H5FO4S B8530220 5-Carboxy-2-fluorobenzenesulfinic acid

5-Carboxy-2-fluorobenzenesulfinic acid

Cat. No. B8530220
M. Wt: 204.18 g/mol
InChI Key: VPBIIEIZVJIFIE-UHFFFAOYSA-N
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Patent
US07429660B2

Procedure details

Sodium sulphite (130 g, 1.034 mol) was added slowly to a solution of 3-chlorosulfonyl-4-fluoro-benzoic acid (49.39 g, 0.207 mol) in water (150 ml) at 0° C. with a vigorous stirring. After the addition was completed the reaction was warmed back to room temperature for 1 hour and the pH of the solution was kept around pH 6-7 with 2N sodium hydroxide solution. The white milky suspension was filtered and the solid washed with 2N sodium hydroxide solution (150 ml) and then water (100 ml). The filtrate was then cooled in an ice bath and concentrated HCl was added until no more precipitate was formed (pH<1). The white precipitate was then filtered, pressed dry and left in a dessicator overnight under vacuum and over activated silica (27.92 g, 66%). m/z (LC-MS, ESP), RT=0.98 min, (M−−1)=203
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
49.39 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S([O-])([O-])=O.[Na+].[Na+].Cl[S:8]([C:11]1[CH:12]=[C:13]([CH:17]=[CH:18][C:19]=1[F:20])[C:14]([OH:16])=[O:15])(=[O:10])=[O:9].[OH-].[Na+]>O>[F:20][C:19]1[CH:18]=[CH:17][C:13]([C:14]([OH:16])=[O:15])=[CH:12][C:11]=1[S:8]([OH:10])=[O:9] |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
130 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
49.39 g
Type
reactant
Smiles
ClS(=O)(=O)C=1C=C(C(=O)O)C=CC1F
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
FILTRATION
Type
FILTRATION
Details
The white milky suspension was filtered
WASH
Type
WASH
Details
the solid washed with 2N sodium hydroxide solution (150 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was then cooled in an ice bath
ADDITION
Type
ADDITION
Details
concentrated HCl was added until no more precipitate
CUSTOM
Type
CUSTOM
Details
was formed (pH<1)
FILTRATION
Type
FILTRATION
Details
The white precipitate was then filtered
CUSTOM
Type
CUSTOM
Details
pressed dry

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
FC1=C(C=C(C(=O)O)C=C1)S(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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